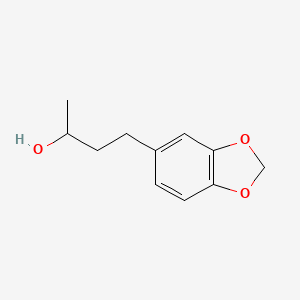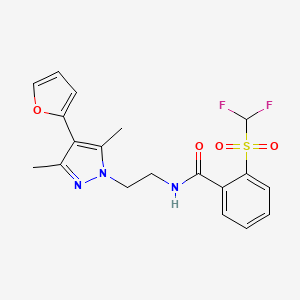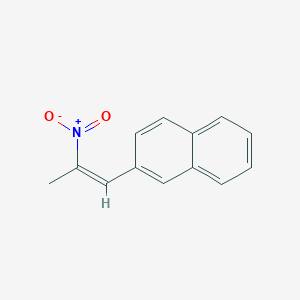
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide, also known as CCN1, is a small molecule inhibitor of the protein kinases, including cyclin-dependent kinase 4/6 (CDK4/6) and glycogen synthase kinase 3β (GSK3β). CCN1 has been shown to have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.
Mecanismo De Acción
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide inhibits the activity of CDK4/6 and GSK3β by binding to their respective active sites. CDK4/6 inhibitors have been shown to induce cell cycle arrest and senescence in cancer cells, while GSK3β inhibitors have been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have several biochemical and physiological effects. In cancer cells, (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide induces cell cycle arrest and senescence by inhibiting the activity of CDK4/6. In neurodegenerative diseases, (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide protects neurons from damage caused by oxidative stress and inflammation by inhibiting the activity of GSK3β.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases, making it a valuable tool for research in these fields.
However, (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has also been shown to have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide. One area of research is the development of more potent and selective inhibitors of CDK4/6 and GSK3β. Another area of research is the identification of biomarkers that can predict the response to (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide treatment in cancer and neurodegenerative diseases. Finally, the potential use of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide in combination with other therapies, such as chemotherapy and radiation therapy, should be further explored.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 3-methoxyphenylacetonitrile. The resulting product is then reacted with 4-cyanobenzaldehyde and acetic anhydride to form (Z)-2-cyano-3-(4-cyanophenyl)acrylonitrile. This intermediate is then reacted with 3-methoxyaniline in the presence of potassium carbonate to form (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. In cancer, (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide inhibits CDK4/6, which plays a crucial role in cell cycle progression, and GSK3β, which is involved in the regulation of apoptosis and cell proliferation.
In neurodegenerative diseases, (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide inhibits the activity of GSK3β, which is involved in the regulation of tau protein phosphorylation, a key factor in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-17-4-2-3-16(10-17)21-18(22)15(12-20)9-13-5-7-14(11-19)8-6-13/h2-10H,1H3,(H,21,22)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBDFMJCCKJKME-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2925078.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one](/img/structure/B2925080.png)


![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2925086.png)
![rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)

![N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2925094.png)
![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2925095.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2925097.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2925098.png)